H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH
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Overview
Description
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH is a synthetic peptide composed of seven amino acids: tyrosine, glycine, phenylalanine, methionine, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (glycine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Scientific Research Applications
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the peptide can modulate pain perception and immune responses. The pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
Tyr-Gly-Gly-Phe-Leu: Another opioid peptide with similar receptor binding properties.
Uniqueness
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability. Its ability to interact with opioid receptors and modulate immune functions sets it apart from other peptides.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRMNXTPDDSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N9O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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